![molecular formula C11H16N2O B3135507 N-[4-(aminomethyl)phenyl]-2-methylpropanamide CAS No. 401573-35-1](/img/structure/B3135507.png)
N-[4-(aminomethyl)phenyl]-2-methylpropanamide
説明
“N-[4-(aminomethyl)phenyl]-2-methylpropanamide” is a synthetic compound . It is also known as Gabapentin Hydrochloride or Neurontin. It is a derivative of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system.
Molecular Structure Analysis
The molecular structure of “N-[4-(aminomethyl)phenyl]-2-methylpropanamide” is represented by the InChI code:1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H . This indicates that the compound has a complex structure with multiple functional groups. Physical And Chemical Properties Analysis
“N-[4-(aminomethyl)phenyl]-2-methylpropanamide” is a powder at room temperature . Its molecular weight is 228.72 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用
Antihistaminic and Biological Activities
N-[4-(aminomethyl)phenyl]-2-methylpropanamide derivatives have been explored for their antihistaminic and biological activities. In a study by Arayne et al. (2017), the derivatives of carboxyterfenadine, including 2-methylpropanamide, showed promising antihistaminic and anticholinergic activities, which were evaluated using isolated guinea pig ileum tissues. These findings suggest potential applications in allergy and asthma treatments (Arayne et al., 2017).
Anticancer Potential
The compound has shown potential in the field of cancer research. Kumar et al. (2009) reported the synthesis of functionalized amino acid derivatives of N-[4-(aminomethyl)phenyl]-2-methylpropanamide and evaluated their cytotoxicity against various human cancer cell lines. Some derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents (Kumar et al., 2009).
Anticonvulsant Activity
Another significant application is in the development of anticonvulsant drugs. Gunia-Krzyżak et al. (2017) synthesized a series of N-cinnamoyl aminoalkanols derivatives, including those substituted with 2-methylpropanamide, and evaluated their anticonvulsant activity in rodent models. The study found several active compounds, highlighting the potential of these derivatives in treating epilepsy (Gunia-Krzyżak et al., 2017).
Enzyme Inhibition and Gene Expression
The compound also plays a role in enzyme inhibition and gene expression research. Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are significant for understanding cellular regulatory mechanisms and developing therapeutic strategies for diseases involving these pathways (Palanki et al., 2000).
Molecular Docking and Spectroscopic Studies
Bicalutamide, a compound with a similar structure, was studied by Chandralekha et al. (2019) for its molecular docking and spectroscopic properties. These studies are crucial for drug design and development, particularly in understanding how drugs interact with biological targets (Chandralekha et al., 2019).
Histone Deacetylase Inhibition
In cancer research, histone deacetylase (HDAC) inhibitors are a class of compounds that can modify the expression of genes involved in cancer progression. Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a selective small molecule HDAC inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
作用機序
Target of Action
The primary target of N-[4-(aminomethyl)phenyl]-2-methylpropanamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it’s involved in various physiological and pathological processes, including tissue remodeling and tumor invasion .
Mode of Action
This interaction could potentially influence the enzyme’s activity, leading to changes in the physiological processes it’s involved in .
Biochemical Pathways
Given its target, it’s likely that the compound affects pathways related to blood clot breakdown and tissue remodeling .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22872 , which could influence its bioavailability and distribution within the body .
Result of Action
Given its target, it’s plausible that the compound could influence processes related to blood clot breakdown and tissue remodeling .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could be relatively stable under various environmental conditions .
Safety and Hazards
特性
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYFHAHVKBQZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




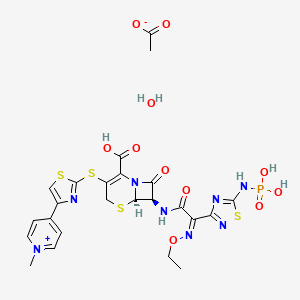

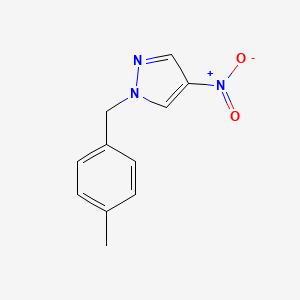
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
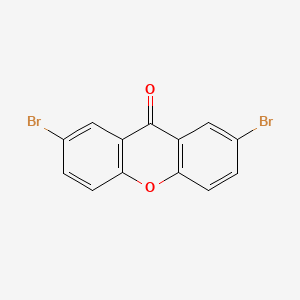
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
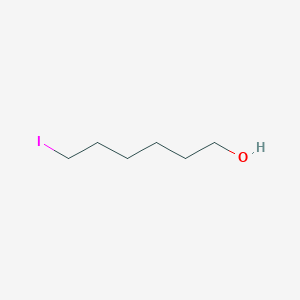
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
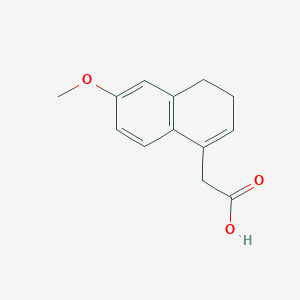
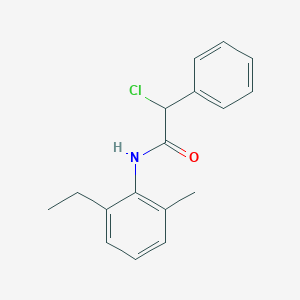
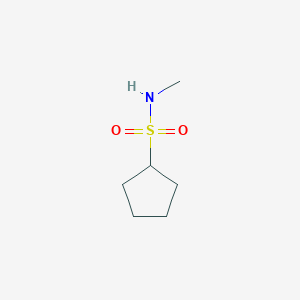

![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)